Cas no 82345-58-2 (1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-en-1-yl)anthracene-9,10-dione)

1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-en-1-yl)anthracene-9,10-dione structure
82345-58-2 structure
Product Name:1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-en-1-yl)anthracene-9,10-dione
CAS No:82345-58-2
MF:C20H18O5
MW:338.353926181793
CID:1806018
PubChem ID:442750
Update Time:2025-04-21

1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-en-1-yl)anthracene-9,10-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3,8-Trihydroxy-6-methyl-2-(3-methyl-2-butenyl)-9,10-anthraquinone
    • 1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-en-1-yl)anthracene-9,10-dione
    • 1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-enyl)anthracene-9,10-dione
    • CHEBI:1177
    • 2-Isoprenylemodin
    • DTXSID30331935
    • LMPK13040010
    • 82345-58-2
    • SCHEMBL4740670
    • Q27105418
    • 2-isopentenylemodine
    • ConMedNP.2902
    • Inchi: 1S/C20H18O5/c1-9(2)4-5-11-14(21)8-13-17(19(11)24)20(25)16-12(18(13)23)6-10(3)7-15(16)22/h4,6-8,21-22,24H,5H2,1-3H3
    • InChI Key: WQTDARJAYXTHNU-UHFFFAOYSA-N
    • SMILES: OC1=C(C/C=C(\C)/C)C(=CC2C(C3C=C(C)C=C(C=3C(C=21)=O)O)=O)O

Computed Properties

  • Exact Mass: 338.11542367g/mol
  • Monoisotopic Mass: 338.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 94.8Ų

1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-en-1-yl)anthracene-9,10-dione Related Literature

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